molecular formula C26H23N3O2 B11604554 2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No. B11604554
M. Wt: 409.5 g/mol
InChI Key: NYERNECKBAKABG-MZJWZYIUSA-N
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Description

2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining an indole moiety with a tetrahydroisoindole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 1-benzyl-1H-indole-3-carbaldehyde with a suitable amine, followed by cyclization to form the tetrahydroisoindole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles like alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione stands out due to its unique combination of an indole moiety and a tetrahydroisoindole framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C26H23N3O2/c30-25-23-18-10-11-19(13-12-18)24(23)26(31)29(25)27-14-20-16-28(15-17-6-2-1-3-7-17)22-9-5-4-8-21(20)22/h1-11,14,16,18-19,23-24H,12-13,15H2/b27-14+

InChI Key

NYERNECKBAKABG-MZJWZYIUSA-N

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6

Origin of Product

United States

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